3-Aminophenyl 4-amino-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
56356-23-1 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(3-aminophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H12N2O3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,14-15H2 |
InChI Key |
ZSRWEPZVRSBQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)N)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminophenyl 4 Amino 2 Hydroxybenzoate and Structural Analogues
Esterification Strategies for Assembling Aromatic Amines and Hydroxybenzoic Acids
The core transformation in the synthesis of 3-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) is the formation of an ester bond between a carboxylic acid (4-amino-2-hydroxybenzoic acid) and a phenol (B47542) (3-aminophenol). The selection of an appropriate esterification method is critical to achieving high yields while preventing unwanted side reactions, such as N-acylation of the amine functional groups.
Direct condensation involves the reaction of the carboxylic acid and the phenol, typically at elevated temperatures with the removal of water to drive the equilibrium toward the product. Given the reduced nucleophilicity of phenols compared to aliphatic alcohols, these methods often require harsh conditions or the use of strong acid catalysts.
A notable method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols involves heating the reactants to temperatures above 80°C in the presence of a strong dehydrating agent like phosphorus pentoxide or polyphosphoric acids. google.com The yield of such reactions is highly dependent on the molar ratios of the reactants and the condensing agent. google.com However, the direct reaction of a carboxylic acid with an amine-containing phenol is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Overcoming this often requires heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the desired ester, though this can lead to side products. libretexts.org
Modern catalytic approaches offer milder alternatives. Brønsted acids such as p-toluenesulfonic acid and sulfamic acid are effective catalysts for esterification. guidechem.com Heterogeneous catalysts, such as graphene oxide, have also been employed for the esterification of aromatic acids and alcohols, offering advantages like reusability and simplified product purification. organic-chemistry.org Lewis acids, including neodymium trioxide and boric acid, can also catalyze dehydrative condensation under relatively mild conditions. guidechem.comresearchgate.net
Table 1: Direct Condensation and Catalytic Approaches for Aromatic Ester Synthesis
| Method/Catalyst | Typical Conditions | Advantages | Challenges/Considerations |
|---|---|---|---|
| Phosphorus Pentoxide / Polyphosphoric Acid | Heating above 80°C | Effective for direct dehydration | Harsh conditions, potential for side reactions, difficult workup. google.com |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux with water removal (e.g., Dean-Stark trap) | Common, inexpensive Brønsted acid catalyst. guidechem.com | High temperatures may not be suitable for sensitive substrates. |
| Sulfamic Acid | Reflux with water removal | Solid, stable, and effective catalyst. guidechem.com | Requires stoichiometric or high catalyst loading for good yields. |
| Graphene Oxide | Heating in a suitable solvent | Reusable, heterogeneous catalyst, environmentally friendly. organic-chemistry.org | May require longer reaction times compared to homogeneous catalysts. |
| Boric Acid | Heating, often solvent-free | Mild, readily available Lewis acid catalyst. researchgate.net | Primarily demonstrated for amidation but applicable to esterification. |
To circumvent the harsh conditions of direct condensation, coupling reagents are widely used to activate the carboxylic acid, allowing the reaction to proceed under mild conditions, often at room temperature. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the phenol.
Uronium-based peptide coupling reagents are particularly effective for ester synthesis. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, and COMU can produce carboxylic acid esters in excellent yields at room temperature in the presence of an organic base. luxembourg-bio.com The choice of base is crucial; while tertiary amines like diisopropylethylamine (DIEA) are often sufficient, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required for less reactive phenols or secondary alcohols. luxembourg-bio.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic coupling reagents used for both amide and ester formation. libretexts.orgpeptide.com In this method, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then displaced by the phenol. libretexts.org The reaction is often catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP).
Other notable coupling reagents include phosphonium (B103445) salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and various novel reagents designed for specific applications under mild conditions. peptide.comrsc.org
Table 2: Common Coupling Reagents for Aromatic Ester Synthesis
| Coupling Reagent | Common Base/Additive | Typical Conditions | Key Features |
|---|---|---|---|
| TBTU, TATU, COMU | DIEA, DBU | Room temperature, short reaction times | Highly efficient, mild conditions, suitable for sensitive substrates. organic-chemistry.orgluxembourg-bio.com |
| DCC, DIC | DMAP | 0°C to room temperature | Classic method; produces urea (B33335) byproduct that can complicate purification. libretexts.orgpeptide.com |
| HATU, HBTU | DIEA | Room temperature | Originally for peptide coupling, very effective for esters with low racemization. peptide.com |
| PyAOP | Not always required | Room temperature | Highly effective, especially for sterically hindered couplings. peptide.com |
| TFFH | Pyridine | Room temperature | Convenient for synthesizing both esters and thioesters. organic-chemistry.org |
Synthesis of Key Precursors
The successful synthesis of the target molecule relies on the availability of the two key building blocks: 4-amino-2-hydroxybenzoic acid and 3-aminophenol (B1664112).
4-Amino-2-hydroxybenzoic acid, also known as p-aminosalicylic acid (PAS), is a well-known compound. acs.org A primary industrial synthesis involves a Kolbe-Schmitt-type reaction, where the potassium salt of m-aminophenol is carboxylated by heating it under a high pressure of carbon dioxide. google.com This process must be carefully controlled to ensure regioselectivity for the desired 4-amino isomer.
Derivatization of the 4-amino-2-hydroxybenzoic acid scaffold can be achieved through standard aromatic chemistry. For instance, related substituted aminohydroxybenzoic acids can be prepared via multi-step sequences. A typical route involves the nitration of a substituted benzoic acid, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group to an amine. google.comresearchgate.net These general principles allow for the synthesis of a wide array of analogues with different substitution patterns on the aromatic ring.
3-Aminophenol is a readily available industrial chemical. Standard synthetic methods include:
Reduction of 3-nitrophenol : This is a common laboratory and industrial method, using reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations. wikipedia.org
Caustic fusion of 3-aminobenzenesulfonic acid : This involves heating the sulfonic acid with sodium hydroxide (B78521) at high temperatures (e.g., 245°C). wikipedia.org
Amination of resorcinol (B1680541) : This reaction is performed by heating resorcinol with ammonium hydroxide in an autoclave. wikipedia.orgprepchem.com
More advanced functionalization of the 3-aminophenol core to create complex derivatives often employs modern cross-coupling reactions. Methods like Buchwald-Hartwig amination and Ullmann-type reactions are frequently used to form C-N bonds, allowing for the synthesis of a diverse range of substituted m-aminophenol derivatives from corresponding halo-phenols. mdpi.com Furthermore, copper-catalyzed cascade reactions have been developed to generate multi-substituted m-aminophenols from N-alkoxy-2-methylanilines. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 3 Aminophenyl 4 Amino 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. A full suite of one-dimensional and two-dimensional experiments allows for the precise mapping of proton and carbon environments and their connectivities.
¹H and ¹³C NMR: The ¹H NMR spectrum of 3-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) is expected to show distinct signals for the protons on both aromatic rings. The protons on the 4-amino-2-hydroxybenzoyl ring are anticipated to appear in the range of δ 6.0-7.8 ppm. The proton ortho to the hydroxyl group and meta to the ester (H-3) would likely be the most upfield due to the combined electron-donating effects of the -OH and -NH₂ groups. The protons on the 3-aminophenyl ring would also resonate in the aromatic region, with chemical shifts influenced by the amino group and the ester linkage. The broad singlets for the two -NH₂ groups and the phenolic -OH proton would also be present, with their chemical shifts being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would show 13 distinct carbon signals, barring any accidental overlap. The ester carbonyl carbon is expected to resonate significantly downfield, typically in the δ 165-170 ppm region. Carbons bonded to oxygen and nitrogen (C-2, C-4, C-1', C-3') would appear at lower fields compared to the unsubstituted carbons.
2D NMR Analysis:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each aromatic ring. For instance, correlations would be expected between adjacent protons on the benzoyl ring (H-5 and H-6) and among the four adjacent protons on the aminophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon atom, allowing for the definitive assignment of all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could help confirm the spatial arrangement and identify which protons are near each other, for instance, between the H-6 proton of the benzoyl ring and the H-2' proton of the phenyl ring.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) This table presents predicted values based on known data for similar structures like 4-aminosalicylic acid and 3-aminophenol (B1664112). nih.govrsc.org
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C-1 | - | ~108.5 |
| C-2 | - | ~162.0 |
| C-3 | ~6.15 (d) | ~104.0 |
| C-4 | - | ~154.0 |
| C-5 | ~6.30 (dd) | ~108.0 |
| C-6 | ~7.65 (d) | ~132.0 |
| C=O | - | ~168.0 |
| C-1' | - | ~150.0 |
| C-2' | ~7.10 (t) | ~110.0 |
| C-3' | - | ~149.0 |
| C-4' | ~6.60 (d) | ~109.0 |
| C-5' | ~7.20 (t) | ~130.0 |
| C-6' | ~6.50 (d) | ~113.0 |
| 4-NH₂ | ~5.90 (s, br) | - |
| 2-OH | ~10.5 (s, br) | - |
| 3'-NH₂ | ~5.30 (s, br) | - |
NMR is essential for distinguishing 3-Aminophenyl 4-amino-2-hydroxybenzoate from its other regioisomers, such as the 2-aminophenyl or 4-aminophenyl esters. The splitting patterns (multiplicity) and coupling constants (J values) of the protons on the aminophenyl ring are definitive. For the 3-aminophenyl (meta-substituted) isomer, the protons would exhibit a complex pattern including triplets and doublets. In contrast, a 4-aminophenyl (para-substituted) isomer would show two distinct doublets (an AA'BB' system), and a 2-aminophenyl (ortho-substituted) isomer would display a different set of complex multiplets. The HMBC correlations are the ultimate confirmation, as the specific protons showing a cross-peak to the ester carbonyl carbon would unequivocally identify the substitution pattern of the aminophenyl ring.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups.
The FT-IR and Raman spectra of this compound would be rich with characteristic bands.
Amine (-NH₂) Modes: Two distinct N-H stretching bands for the primary amine groups are expected in the region of 3300-3500 cm⁻¹. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. An N-H scissoring (bending) vibration would also be visible around 1600-1640 cm⁻¹. welcomehomevetsofnj.org
Hydroxyl (-OH) Mode: The O-H stretching vibration is expected to appear as a broad, strong band in the FT-IR spectrum, typically centered around 3200-3400 cm⁻¹. Its broadness is a result of hydrogen bonding. nih.govresearchgate.net
Ester Carbonyl (C=O) Mode: The C=O stretching vibration of the ester group is a very strong and sharp band in the FT-IR spectrum. For a typical aromatic ester, this band appears around 1715-1730 cm⁻¹. However, its exact position is highly sensitive to electronic effects and hydrogen bonding. welcomehomevetsofnj.orgresearchgate.net
Aromatic Ring Modes: C-H stretching vibrations on the aromatic rings appear just above 3000 cm⁻¹. C=C stretching vibrations within the rings give rise to a series of bands in the 1450-1620 cm⁻¹ region.
C-O Stretching Modes: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1100-1300 cm⁻¹ region.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) This table presents predicted values based on known data for 4-aminosalicylic acid, aminophenols, and aromatic esters. nih.govresearchgate.netresearchgate.net
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | ~3300 (broad) | Weak | Strong |
| N-H Asymmetric Stretch | ~3450 | Medium | Medium |
| N-H Symmetric Stretch | ~3360 | Medium | Medium |
| Aromatic C-H Stretch | 3000-3100 | Strong | Medium |
| C=O Ester Stretch (H-bonded) | ~1670 | Medium | Very Strong |
| N-H Scissor | ~1620 | Medium | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong | Strong |
| C-O Ester Stretch | 1250-1300 | Medium | Strong |
| C-N Stretch | 1280-1350 | Medium | Strong |
A key structural feature of this molecule is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the ester. This interaction forms a stable six-membered pseudo-ring. chemistryguru.com.sgrsc.org Evidence for this H-bond in the FT-IR spectrum would be a significant shift of the C=O stretching band to a lower frequency (e.g., ~1670 cm⁻¹ instead of the typical >1715 cm⁻¹) and a broadening and red-shifting of the O-H stretching band. nih.govfarmaceut.org This intramolecular bond is expected to be a dominant factor in determining the molecule's preferred conformation, restricting the rotation around the C(ring)-C(O) bond. Intermolecular hydrogen bonding involving the amine groups and the hydroxyl group with other molecules is also possible, especially in the solid state, which would lead to further broadening of the N-H and O-H bands. chemistryguru.com.sg
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which confirms the molecular formula, and the fragmentation pattern, which offers structural clues that corroborate the NMR and IR data.
The molecular formula of this compound is C₁₃H₁₂N₂O₃. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of its molecular ion ([M]⁺˙ or [M+H]⁺), which is calculated to be 244.0848 g/mol .
Under electron ionization (EI), the molecular ion is expected to be observed, and its fragmentation pattern would provide structural confirmation. The most likely fragmentation pathway involves the cleavage of the ester linkage, which is typically the weakest bond. chemguide.co.ukpharmacy180.com Key fragmentation processes would include:
Acylium Ion Formation: Cleavage of the ester C-O bond to lose the 3-aminophenoxy radical (•OC₆H₄NH₂), resulting in the formation of the 4-amino-2-hydroxybenzoyl cation at m/z 136. This ion could subsequently lose carbon monoxide (CO) to yield an ion at m/z 108.
Phenoxy Ion Formation: Cleavage of the acyl-oxygen bond to lose an acyl radical would generate the 3-aminophenoxy cation at m/z 109.
McLafferty-type rearrangements are not possible for this aromatic ester, but other complex rearrangements involving the amino and hydroxyl groups could lead to minor fragmentation peaks.
The observation of ions at m/z 136 and 109 would strongly support the proposed ester structure, confirming the masses of the two constituent parts of the molecule. researchgate.netacs.org
Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 244 | [M]⁺˙ | [C₁₃H₁₂N₂O₃]⁺˙ | Molecular Ion |
| 136 | [HOC₆H₃(NH₂)CO]⁺ | [C₇H₆NO₂]⁺ | Acylium ion from cleavage of the ester C-O bond |
| 109 | [HOC₆H₄NH₂]⁺ | [C₆H₇NO]⁺ | 3-Aminophenol cation from cleavage of the acyl-oxygen bond |
| 108 | [C₆H₆NO]⁺ | [C₆H₆NO]⁺ | Loss of CO from the m/z 136 fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₃H₁₂N₂O₃), a theoretical exact mass can be calculated. However, without experimental HRMS data, it is not possible to confirm the elemental composition or identify the measured monoisotopic mass and associated mass error (in ppm) that would validate the compound's identity in a laboratory sample.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This analysis helps to deduce the molecule's connectivity and identify its constituent substructures. For this compound, one could predict potential fragmentation patterns, such as the cleavage of the ester bond, leading to fragments corresponding to 3-aminophenol and 4-amino-2-hydroxybenzoic acid. However, without experimental MS/MS spectra, the actual fragmentation pathways, the relative abundances of fragment ions, and the precise cleavage mechanisms remain hypothetical.
X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Architectures
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on the molecular structure and how molecules are arranged in the crystal lattice.
A crystallographic study of this compound would yield detailed tables of all bond lengths (e.g., C-C, C-O, C-N, N-H, O-H), bond angles, and torsional angles within the molecule. This data would offer insights into the planarity of the aromatic rings, the conformation of the ester linkage, and the geometry of the amino and hydroxyl functional groups.
Furthermore, X-ray diffraction analysis would reveal the supramolecular structure, detailing how individual molecules pack in the crystal. This includes the identification and characterization of intermolecular forces such as hydrogen bonds (e.g., between the amino and hydroxyl groups and the ester carbonyl), π-π stacking interactions between the aromatic rings, and other van der Waals forces. Understanding these interactions is crucial for explaining the compound's physical properties, such as melting point and solubility.
While the theoretical importance and the analytical methods for characterizing this compound are well-established, the specific experimental data required to populate the sections as outlined is not currently available in the reviewed scientific literature. Further research and publication of these experimental results are necessary to provide a detailed and accurate account of this compound's structural and spectroscopic properties.
Computational Chemistry and Molecular Modeling of 3 Aminophenyl 4 Amino 2 Hydroxybenzoate
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method used to analyze the electronic structure of molecules. nih.govaps.org This approach allows for the accurate calculation of molecular geometries, energies, and various spectroscopic properties, providing a deep understanding of a molecule's behavior at the atomic level. ju.edu.sa For 3-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363), DFT calculations serve as the foundation for understanding its intrinsic properties.
Geometry Optimization and Conformational Energy Landscapes
The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. nih.gov For a flexible molecule like 3-Aminophenyl 4-amino-2-hydroxybenzoate, which has several rotatable single bonds, multiple stable conformations may exist. These different spatial arrangements, known as conformers, can have different energy levels.
By systematically rotating the key bonds (e.g., the ester linkage and the aminophenyl group) and calculating the energy of each resulting structure, a conformational energy landscape can be constructed. This landscape maps the potential energy surface of the molecule, identifying the lowest-energy (most stable) conformers and the energy barriers between them. nih.govresearchgate.net This analysis is crucial for understanding which shapes the molecule is most likely to adopt under physiological conditions. acs.org
Simulation of NMR, IR, and UV-Vis Spectra for Comparative Analysis
Once the molecule's geometry is optimized, DFT can be used to predict its spectroscopic signatures. nih.govdntb.gov.ua These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. scielo.org.zaresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net This allows for the assignment of peaks in an experimental spectrum to specific atoms in the molecule.
IR Spectroscopy: Theoretical Infrared (IR) spectra are generated by calculating the vibrational frequencies of the molecule's bonds. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretching, C=O stretching), aiding in the interpretation of experimental IR spectra. scispace.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. This helps predict the molecule's color and its behavior when exposed to light.
Table 1: Illustrative Example of Calculated vs. Experimental Spectroscopic Data This table provides a hypothetical comparison to show how theoretical and experimental data are typically correlated. The values are not actual data for this compound.
| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Typical Range) |
| ¹H NMR (ppm) | ||
| Aromatic-H | 6.5 - 7.8 | 6.0 - 8.0 |
| Amine-H (NH₂) | 4.5 | 3.5 - 5.5 |
| Hydroxyl-H (OH) | 9.5 | 9.0 - 11.0 |
| IR Frequencies (cm⁻¹) | ||
| O-H Stretch | 3450 | 3200 - 3600 |
| N-H Stretch | 3350, 3250 | 3300 - 3500 |
| C=O Stretch (Ester) | 1690 | 1700 - 1730 |
| UV-Vis λₘₐₓ (nm) | 295, 340 | 280 - 360 |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. nih.gov
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are prone to nucleophilic attack. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. thaiscience.info
From the HOMO and LUMO energies, several reactivity indices can be derived to quantify chemical behavior:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.
Table 2: Illustrative Example of FMO Energies and Reactivity Indices This table shows the kind of data generated from an FMO analysis. The values are representative and not specific to this compound.
| Parameter | Illustrative Calculated Value | Unit |
| HOMO Energy | -5.85 | eV |
| LUMO Energy | -1.25 | eV |
| HOMO-LUMO Gap (ΔE) | 4.60 | eV |
| Ionization Potential (I) | 5.85 | eV |
| Electron Affinity (A) | 1.25 | eV |
| Electronegativity (χ) | 3.55 | eV |
| Chemical Hardness (η) | 2.30 | eV |
| Electrophilicity Index (ω) | 2.74 | eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations model the movement of every atom in the molecule and surrounding solvent molecules (like water) by solving Newton's equations of motion. core.ac.uk
For this compound, MD simulations can reveal:
Conformational Flexibility: How the molecule transitions between different stable conformations in a solution. nih.gov
Solvation Shell Structure: How water molecules arrange themselves around the solute, forming a "solvation shell." This is crucial for understanding solubility and how the molecule interacts with its environment. researchgate.net
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's amino and hydroxyl groups and the surrounding water molecules.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net The MEP map is typically color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are sites for electrophilic attack. researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas (atomic nuclei). These are sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and ester groups and the nitrogen atoms of the amino groups, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups.
Quantum Chemical Descriptors for Structure-Property Correlations
Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that are used to predict its physicochemical and biological properties. substack.com This approach is central to Quantitative Structure-Activity Relationship (QSAR) studies in drug design. ucsb.eduresearchgate.net
For this compound, a range of descriptors can be calculated to build a comprehensive molecular profile: mass-analytica.com
Electronic Descriptors: Dipole moment, polarizability, and the reactivity indices derived from FMO analysis (hardness, electronegativity, etc.). researchgate.net
Topological Descriptors: Properties related to the molecular size, shape, and branching.
Thermodynamic Descriptors: Heat of formation, entropy, and Gibbs free energy.
By correlating these descriptors with experimental data from a series of related molecules, it is possible to build predictive models for properties like biological activity, toxicity, or solubility. nih.gov
Structure Activity Relationship Sar Investigations of 3 Aminophenyl 4 Amino 2 Hydroxybenzoate Analogues
Influence of Substituents on the 4-Amino-2-hydroxybenzoate (B10774363) Moiety on Mechanistic Interactions
The 4-amino-2-hydroxybenzoate portion of the molecule, also known as 4-aminosalicylic acid (4-ASA), is a well-established pharmacophore, notably recognized for its antitubercular activity. Its mechanism of action often involves the inhibition of folate biosynthesis, where it acts as an antagonist to para-aminobenzoic acid (PABA). The structural integrity of the 4-amino and 2-hydroxy groups is often crucial for this activity.
Alterations to the substituents on this aromatic ring can significantly modulate the compound's interaction with its biological targets. The electronic and steric properties of these substituents play a pivotal role in defining the binding affinity and efficacy. For instance, the introduction of electron-withdrawing groups, such as nitro or chloro, can lead to a loss of activity in related 4-hydroxybenzoic acid analogs by altering the electron density of the aromatic ring and its ability to interact with the target enzyme. nih.gov
The following table summarizes the observed effects of various substituents on the 4-amino-2-hydroxybenzoate moiety based on studies of its analogues.
| Position of Substitution | Substituent | Observed Effect on Biological Activity |
| 5-position | Methyl | Can be tolerated without significant loss of activity in some systems. |
| 5-position | Amino | Often leads to a drastic loss of activity in certain contexts. rjptonline.org |
| 5-position | Nitro | Generally results in a significant decrease in activity. rjptonline.org |
| 6-position | Methoxy | Can lead to inactivity. rjptonline.org |
| Carboxyl Group | Esterification | Can be used to create prodrugs, altering pharmacokinetic properties. |
| Amino Group | Acylation | May modulate activity and metabolic stability. |
It is evident that the electronic nature and bulk of the substituents, as well as their position on the aromatic ring, are critical determinants of the mechanistic interactions of the 4-amino-2-hydroxybenzoate moiety.
Impact of Amine Position and Substitution on the 3-Aminophenyl Moiety
Research on various classes of compounds containing an aminophenyl ring has consistently demonstrated the importance of the amine's location. For instance, in a study of Schiff bases, it was found that meta- and para-substituted derivatives exhibited higher antifungal and antibacterial activities compared to their ortho-substituted counterparts. This suggests that the spatial arrangement of substituents on the aminophenyl ring is a key factor in determining biological efficacy.
Furthermore, substitutions on the aminophenyl ring can modulate the electronic properties and lipophilicity of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the amino group, which in turn affects its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions with the target.
The table below illustrates the impact of amine position and substitution on the activity of related aminophenyl-containing compounds.
| Amine Position | Substituent on Phenyl Ring | General Impact on Activity |
| Meta | Electron-withdrawing group | Can be crucial for inhibitory activity in some systems. |
| Para | Alkyl groups | Often well-tolerated and can enhance activity. |
| Ortho | Bulky groups | May lead to decreased activity due to steric hindrance. |
| Amino Group | Alkylation (secondary, tertiary amines) | Can alter binding affinity and selectivity. |
| Amino Group | Acylation | Modifies hydrogen bonding potential and can serve as a prodrug strategy. |
These findings underscore the critical role of the aminophenyl moiety in defining the pharmacological properties of 3-Aminophenyl 4-amino-2-hydroxybenzoate analogues.
Conformational Effects and Chirality in Molecular Recognition Processes
The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a fundamental determinant of its interaction with biological macromolecules. For flexible molecules like this compound analogues, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for potent biological activity.
Conformational analysis of related phenyl benzoate (B1203000) structures has revealed that rotation around the ester linkage is possible, leading to a variety of accessible conformations. The preferred conformation is often a delicate balance of steric and electronic effects, and subtle changes in the substitution pattern can significantly alter this preference. The planarity between the two aromatic rings can be influenced by the size of the substituents, which in turn affects the extent of π-π stacking interactions with aromatic residues in the binding pocket.
Chirality, or the "handedness" of a molecule, can also play a critical role in molecular recognition. If an analogue of this compound possesses a chiral center, its enantiomers may exhibit markedly different biological activities. This is because the binding sites of proteins are themselves chiral, and one enantiomer may fit much better than the other, leading to stereoselective binding and efficacy. researchgate.net The differential activity of enantiomers is a well-established principle in pharmacology. researchgate.net
The introduction of chiral centers, for example, through substitution with a chiral group on either of the aromatic rings or the amino groups, would necessitate the separation and individual biological evaluation of the enantiomers to fully understand the SAR. The table below highlights key conformational and chiral considerations.
| Structural Feature | Influence on Molecular Recognition |
| Torsional angles around ester bond | Determines the relative orientation of the two aromatic rings. |
| Out-of-plane substituents | Can restrict rotation and lock the molecule in a specific conformation. |
| Chiral centers | Can lead to enantiomers with different binding affinities and biological activities. |
| Intramolecular hydrogen bonding | Can stabilize a particular conformation, predisposing the molecule for binding. |
A thorough understanding of these conformational and stereochemical factors is indispensable for the rational design of analogues with improved therapeutic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties, or descriptors, that govern the activity, QSAR models can provide valuable mechanistic insights and predict the potency of novel analogues.
For a series of this compound analogues, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including:
Electronic descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-controlled interactions.
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and various shape indices. They are important for assessing the steric fit of the molecule in the binding site.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a molecule, which is critical for its membrane permeability and interaction with hydrophobic pockets in the target protein.
Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the branching and arrangement of atoms.
A 3D-QSAR study on aminophenyl benzamide (B126) derivatives, which share structural similarities with the target compound, revealed that hydrophobic character and the presence of hydrogen bond donors are critical for their inhibitory activity, while electron-withdrawing groups have a detrimental effect. nih.govresearchgate.net Such models can generate contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity, guiding the design of new compounds.
The following table presents a hypothetical set of descriptors that could be relevant in a QSAR model for this compound analogues.
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | LUMO Energy | Lower energy may indicate greater reactivity in certain interactions. |
| Electronic | Hammett constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. |
| Hydrophobic | LogP | An optimal value is often required for good activity and bioavailability. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with the biological target. |
By developing robust and predictive QSAR models, researchers can prioritize the synthesis of the most promising analogues, thereby accelerating the drug discovery process and providing a deeper understanding of the mechanistic basis of their activity.
Mechanistic Investigations of 3 Aminophenyl 4 Amino 2 Hydroxybenzoate in Vitro and in Silico
Biochemical Interactions with Target Macromolecules (e.g., enzyme active sites, protein binding domains)
The interaction of a small molecule with biological macromolecules is fundamental to its pharmacological or toxicological profile. The following sections discuss potential interactions of 3-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) by drawing parallels with related compounds.
No specific enzyme inhibition or activation studies have been reported for 3-Aminophenyl 4-amino-2-hydroxybenzoate. However, research on compounds containing similar structural motifs, such as the aminophenyl group, can provide valuable insights. For instance, the compound 2-(2-aminophenyl)-1H-benzimidazole has been identified as an effective inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis and enzymatic browning. nih.govresearchgate.net
In one study, 2-(2-aminophenyl)-1H-benzimidazole was found to inhibit mushroom tyrosinase competitively. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) was determined, indicating its potency as a tyrosinase inhibitor. nih.gov This inhibitory action is significant as tyrosinase inhibitors are crucial in cosmetic, medical, and food industries. nih.govresearchgate.net The competitive inhibition mechanism suggests that the compound binds to the active site of the enzyme, likely competing with the natural substrate. nih.gov Given the presence of an aminophenyl moiety in this compound, it is plausible that it could also interact with the active sites of certain enzymes, although its specific targets and inhibitory profile would require dedicated experimental validation.
| Compound | Target Enzyme | IC₅₀ (μmol L⁻¹) | Inhibition Mechanism |
|---|---|---|---|
| 2-(2-aminophenyl)-1H-benzimidazole | Mushroom Tyrosinase | 128 ± 1.3 | Competitive |
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While no docking studies have been published for this compound, simulations involving aminobenzoate derivatives offer a glimpse into their potential binding modes.
A study involving triphenyltin (B1233371) (IV) aminobenzoate compounds investigated their interaction with the Main Protease (MPro) of the SARS-CoV-2 virus. researchgate.netresearchgate.net Molecular docking calculations revealed that these aminobenzoate compounds could fit into the active site of the protein, with calculated binding energies suggesting a stronger affinity than some commercial drugs. researchgate.net For example, triphenyltin (IV) 4-aminobenzoate (B8803810) exhibited a notable binding energy, indicating a stable interaction with the MPro protein. researchgate.net These computational results suggest that the aminobenzoate scaffold can form favorable interactions within a protein's binding pocket, a characteristic that could potentially be shared by this compound. However, the specific interactions and target proteins would be unique to its complete structure.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Triphenyltin (IV) 2-aminobenzoate | MPro | -9.74 |
| Triphenyltin (IV) 3-aminobenzoate | MPro | -9.97 |
| Triphenyltin (IV) 4-aminobenzoate | MPro | -10.42 |
| Boceprevir (Reference Drug) | MPro | -9.60 |
There is currently no publicly available data on the binding thermodynamics (e.g., enthalpy, entropy) or kinetics (e.g., association/dissociation rate constants) of this compound with any isolated biological targets. Such studies, often conducted using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), would be necessary to fully characterize the energetics and dynamics of its binding to specific macromolecules.
Exploration of Potential Biotransformation Pathways in Model Systems
The biotransformation of a xenobiotic is a critical determinant of its fate in a biological system. While the specific metabolic pathways of this compound have not been elucidated, the metabolism of its constituent parts, particularly aminophenols, has been studied.
The primary metabolic routes for aminophenols often involve oxidation and conjugation reactions. researchgate.net For instance, the biotransformation of 4-aminophenol (B1666318) in rat hepatocytes proceeds through the formation of a 1,4-benzoquinoneimine intermediate. researchgate.net This reactive intermediate is then conjugated with glutathione (B108866) (GSH), a major cellular antioxidant, leading to the formation of mercapturate metabolites. researchgate.net Another potential pathway involves the action of lipoxygenase, which can also mediate the formation of glutathione conjugates from p-aminophenol. nih.gov
In microbial systems, such as Burkholderia sp., 4-aminophenol can be metabolized via hydroxylation to 1,2,4-trihydroxybenzene, which is subsequently cleaved by a dioxygenase enzyme. nih.gov
Based on these established pathways for related compounds, a hypothetical biotransformation scheme for this compound in a mammalian system could involve:
Ester Hydrolysis: The ester linkage is likely to be cleaved by esterase enzymes, yielding 3-aminophenol (B1664112) and 4-amino-2-hydroxybenzoic acid.
Oxidation: The resulting aminophenol moieties could undergo oxidation, potentially catalyzed by peroxidase enzymes or prostaglandin (B15479496) synthase, to form reactive quinoneimine intermediates. researchgate.netresearchgate.net
Conjugation: These intermediates, as well as the parent molecule and its hydrolyzed products, could be conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione to facilitate their excretion.
Investigation of Intramolecular Proton Transfer and Tautomerism Dynamics
The 4-amino-2-hydroxybenzoate portion of the molecule contains a hydroxyl group positioned ortho to a carbonyl group of the ester linkage. This specific arrangement is known to facilitate a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov
ESIPT is a photophysical process where, upon absorption of light, a proton is transferred from a donor group (in this case, the hydroxyl group) to a nearby acceptor group (the carbonyl oxygen) within the same molecule. nih.gov This process occurs on an ultrafast timescale, often in the femtosecond range, and results in the formation of a transient tautomer (a keto form from the initial enol form). nih.gov This keto tautomer has a different electronic structure and typically relaxes to the ground state via fluorescence at a longer wavelength (a large Stokes shift) or through non-radiative decay pathways. nih.gov
Studies on structurally analogous compounds, such as 2-(2′-hydroxyphenyl)pyrimidines and derivatives of the green fluorescent protein chromophore, have extensively characterized the ESIPT process. nih.govnih.gov In these systems, the presence of an intramolecular hydrogen bond in the ground state is a prerequisite for the excited-state proton transfer. nih.gov The efficiency and dynamics of ESIPT can be influenced by substituents on the aromatic rings. For example, the presence and position of an amino group can alter the electronic properties of the molecule, thereby affecting the proton transfer process.
For this compound, it is highly probable that it can undergo ESIPT. Upon excitation, the phenolic proton of the 2-hydroxy group could be transferred to the ester's carbonyl oxygen, leading to the formation of a quinoidal keto tautomer. This dynamic process would be a key feature of its photophysical behavior, influencing its fluorescence properties and photostability.
Applications in Advanced Materials Science and Chemical Research
Utilization as a Building Block for Functional Organic Materials
The development of functional organic materials, which are integral to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecular building blocks that can be assembled into larger, property-rich structures. chemrxiv.orghilarispublisher.com 3-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) is an exemplary candidate for such a role due to its multifunctional nature. The presence of two primary amine groups allows it to undergo polymerization reactions to form high-performance polymers such as polyamides or polyimines. These polymers often exhibit exceptional thermal stability and mechanical strength.
The aromatic rings within the structure contribute to the rigidity and thermal resistance of the resulting materials, while also providing a conjugated π-electron system that can be exploited for electronic and optoelectronic applications. researchgate.netnih.gov By chemically modifying the amino or hydroxyl groups, researchers can fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to optimize performance in devices like organic field-effect transistors (OFETs). chemrxiv.org
The hydroxyl group further expands its utility, enabling its incorporation into polyesters and polyethers, adding another dimension to the types of materials that can be synthesized. The strategic combination of these functional groups in a single molecule allows for the creation of materials with tailored properties for specific, advanced applications. hilarispublisher.com
Table 1: Functional Groups of 3-Aminophenyl 4-amino-2-hydroxybenzoate and Their Roles in Materials Synthesis
| Functional Group | Potential Role in Polymer/Material Synthesis | Resulting Material Class | Potential Properties |
|---|---|---|---|
| Primary Aromatic Amines (-NH₂) | Monomer for step-growth polymerization with diacyl chlorides or dicarboxylic acids. | Polyamides, Polyimines | High thermal stability, mechanical strength, chemical resistance. |
| Phenolic Hydroxyl (-OH) | Monomer for polyesterification or etherification reactions. | Polyesters, Polyethers | Enhanced solubility, modified electronic properties. |
| Aromatic Rings | Provide structural rigidity and π-conjugation. | Various π-conjugated polymers | Thermal stability, charge transport capabilities, optical activity. |
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to spontaneously organize into well-defined, stable structures is known as self-assembly. Aromatic amino acids and their derivatives are known to form a variety of nanostructures through self-assembly, driven by a combination of forces. nih.gov
This compound is exceptionally well-suited for designing self-assembling systems. Its amino and hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of robust and directional hydrogen-bonding networks. These networks are crucial for guiding the molecules into specific arrangements, such as sheets, fibers, or more complex three-dimensional architectures. researchgate.net
Furthermore, the two phenyl rings in the molecule can engage in π-π stacking interactions, an attractive non-covalent force that helps to stabilize the assembled structures. nih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of highly ordered materials like organic gels, liquid crystals, or porous frameworks with potential uses in catalysis, molecular separation, and gas storage. researchgate.net
Table 2: Intermolecular Forces in this compound Self-Assembly
| Interaction Type | Participating Functional Groups | Role in Self-Assembly | Potential Supramolecular Structure |
|---|---|---|---|
| Hydrogen Bonding | -NH₂ and -OH groups | Provides directionality and strength to the assembly. | Fibers, sheets, networks. |
| π-π Stacking | Aromatic Phenyl Rings | Stabilizes the structure through overlapping electron orbitals. | Columnar arrays, layered structures. |
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. nih.govresearchgate.net Amino-substituted aromatic compounds are valuable precursors for synthesizing a wide array of heterocyclic systems. nih.gov this compound serves as an excellent starting material for creating complex, fused-ring heterocyclic structures.
The ortho-arrangement of the amino and hydroxyl groups on one of the phenyl rings is a classic structural motif for the synthesis of benzoxazoles. By reacting this part of the molecule with aldehydes or carboxylic acid derivatives, a five-membered oxazole (B20620) ring can be fused onto the benzene (B151609) ring. Benzoxazoles are a privileged scaffold in drug discovery and are also used as fluorescent whitening agents and functional dyes.
The additional primary amine on the second phenyl ring provides a reactive handle for further cyclization reactions. This allows for the construction of more elaborate polycyclic systems, potentially leading to novel compounds with unique biological activities or material properties. The ability to build complex molecular architectures from a single, versatile precursor is a key strategy in modern organic synthesis. nih.govresearchgate.net
Table 3: Potential Heterocyclic Systems Derived from this compound
| Reagent/Condition | Targeted Heterocycle | Ring System Formed | Significance of Product Class |
|---|---|---|---|
| Carboxylic Acid or Aldehyde | Benzoxazole | Fused 5-membered ring containing oxygen and nitrogen. | Biologically active scaffolds, fluorescent dyes. |
| Phosgene or equivalent | Benzoxazolone | Fused 5-membered ring with a carbonyl group. | Pharmaceutical intermediates. |
Development of Novel Chemical Probes and Derivatizing Agents
Chemical probes are molecules designed to detect and interact with specific analytes, such as metal ions or biomolecules, often signaling their presence through a change in an optical property like fluorescence. Derivatizing agents are used to modify other molecules to enhance their detectability or separability in analytical techniques. The structure of this compound contains a fluorophore-like core in its 4-amino-2-hydroxybenzoate portion, which is similar to the fluorescent molecule 4-aminosalicylic acid. nih.gov
This inherent potential for fluorescence can be harnessed to create novel chemical sensors. For example, the amino and hydroxyl groups can act as a binding site for metal ions. Upon binding, the electronic structure of the molecule could be perturbed, leading to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive detection of the target ion.
The two primary amine groups also make the compound an effective derivatizing agent. These amines can readily react with molecules containing carbonyl groups (aldehydes, ketones) or acyl groups to form stable imine or amide linkages. This property is useful in analytical chemistry, for instance, to tag specific molecules with a UV-active or fluorescent marker, thereby facilitating their quantification by techniques like High-Performance Liquid Chromatography (HPLC).
Degradation Pathways and Environmental Fate Studies
Enzymatic Degradation by Microbial Systems
The biodegradation of aromatic compounds by microorganisms is a crucial process for their removal from the environment. The ester linkage and the two substituted aromatic rings in 3-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) suggest that it is susceptible to microbial degradation, likely initiated by hydrolysis of the ester bond, followed by the breakdown of the resulting 4-amino-2-hydroxybenzoic acid and 3-aminophenol (B1664112).
A wide array of microbial genera have been identified for their ability to degrade aromatic compounds, including those structurally related to the components of 3-Aminophenyl 4-amino-2-hydroxybenzoate. These microorganisms possess specific enzymes capable of cleaving aromatic rings and metabolizing the resulting intermediates. While no studies have specifically isolated microbes that degrade the target compound, we can infer potential candidates from existing literature on similar substances.
Microorganisms from genera such as Pseudomonas, Rhodococcus, Bacillus, and Sphingomonas are well-known for their versatility in degrading a variety of aromatic pollutants. These bacteria often harbor plasmids containing the genes for the necessary catabolic enzymes. Key enzymes in these pathways include hydrolases, monooxygenases, and dioxygenases, which are responsible for the initial steps of degradation.
Table 1: Examples of Microbial Genera Capable of Degrading Structurally Similar Aromatic Compounds
| Microbial Genus | Degraded Compound(s) | Key Enzyme(s) |
|---|---|---|
| Pseudomonas | Phenol (B47542), Benzoate (B1203000), Aminophenols | Monooxygenases, Dioxygenases |
| Rhodococcus | Aromatic esters, Phenolic compounds | Esterases, Catechol 2,3-dioxygenase |
| Bacillus | Hydroxybenzoates, Aromatic amines | Hydroxylases, Protocatechuate 3,4-dioxygenase |
The microbial degradation of this compound would likely commence with the enzymatic hydrolysis of the ester bond, yielding 4-amino-2-hydroxybenzoic acid and 3-aminophenol. These intermediates would then be funneled into separate catabolic pathways.
4-amino-2-hydroxybenzoic acid degradation: This pathway would likely proceed through hydroxylation and subsequent ring cleavage. The amino and hydroxyl groups on the aromatic ring would direct the enzymatic attack. A plausible pathway involves the conversion to protocatechuate or a similar dihydroxybenzoic acid derivative, which is then cleaved by dioxygenases.
3-aminophenol degradation: The degradation of aminophenols can proceed via two main routes: either the removal of the amino group before ring cleavage or the direct cleavage of the aminated ring. In many cases, aminophenols are converted to catechols, which are central intermediates in the degradation of many aromatic compounds. The catechol can then undergo ortho- or meta-cleavage, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.
Table 2: Plausible Intermediates in the Microbial Degradation of this compound
| Initial Compound | Primary Degradation Products | Key Intermediates | Final Products |
|---|
Photochemical Degradation Mechanisms in Aqueous and Solid Phases
The presence of chromophoric groups, such as the aromatic rings and amino groups, in this compound suggests that it may be susceptible to photochemical degradation. This process involves the absorption of light, leading to the excitation of the molecule and subsequent chemical reactions.
In aqueous environments, direct photolysis may occur, where the molecule itself absorbs sunlight and undergoes transformation. Indirect photolysis is also a significant pathway, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These reactive species are highly effective in degrading a wide range of organic pollutants. The rate of photochemical degradation is influenced by factors such as pH, the presence of dissolved organic matter, and the intensity of solar radiation.
On solid surfaces, such as soil or atmospheric particles, the photochemical degradation of this compound may also occur. The mechanisms can be more complex due to the interaction of the compound with the solid matrix, which can either enhance or inhibit photodegradation.
Hydrolytic Stability and Degradation Kinetics in Controlled Environments
The ester linkage in this compound is a primary site for hydrolytic degradation. Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature.
In general, ester hydrolysis can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis of benzoate esters is influenced by the nature of the substituents on both the acyl and the phenyl portions of the molecule. Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease the rate.
Given the presence of amino groups (electron-donating) and a hydroxyl group (electron-donating) on the aromatic rings, the hydrolytic stability of this compound would be influenced by these substituents. The kinetics of hydrolysis can be studied in controlled laboratory settings by monitoring the disappearance of the parent compound or the appearance of its hydrolysis products (4-amino-2-hydroxybenzoic acid and 3-aminophenol) over time at different pH values and temperatures.
Table 3: Factors Influencing the Hydrolytic Degradation of this compound
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Generally faster at acidic and basic pH compared to neutral pH | Acid and base catalysis of ester hydrolysis |
| Temperature | Increases with increasing temperature | Provides the activation energy for the reaction |
| Substituents | Amino and hydroxyl groups may influence the rate | Electron-donating groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing hydrolysis |
Future Research Directions and Challenges
Summary of Current Research Accomplishments and Unanswered Questions
Direct research accomplishments concerning 3-Aminophenyl 4-amino-2-hydroxybenzoate (B10774363) are not documented in current scientific literature. The compound remains uncharacterized, with no published data on its synthesis, physical properties, or potential applications. Research has, however, extensively covered its constituent precursors and structural isomers, which provides a foundation for future investigations. For instance, isomers such as 3-amino-4-hydroxybenzoic acid are recognized as crucial monomers for the synthesis of high-performance AB polybenzoxazole polymers. google.com Similarly, other hydroxybenzoic acid esters are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov
The absence of direct research leaves a host of fundamental unanswered questions. A systematic investigation is required to establish the foundational scientific knowledge for this compound.
| Research Area | Key Unanswered Questions | Proposed Research Objective |
|---|---|---|
| Chemical Synthesis | What is the most efficient and scalable method for the synthesis of 3-Aminophenyl 4-amino-2-hydroxybenzoate? | To develop and optimize a high-yield synthetic route, potentially via direct esterification or coupling reactions, and to establish effective purification protocols. |
| Physicochemical Characterization | What are the fundamental physical and chemical properties of the compound (e.g., melting point, solubility, pKa)? | To perform comprehensive characterization using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies in various solvents. |
| Structural Elucidation | What is the definitive molecular structure and what are its spectroscopic signatures? | To confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. |
| Material Science Applications | Can this compound serve as a monomer for the synthesis of novel polymers with unique properties? | To investigate its potential in polymerization reactions to create new polyamides, poly(ester-amide)s, or other polymers and to characterize their thermal and mechanical properties. |
| Biological Activity | Does the compound exhibit any significant biological or pharmacological activity? | To screen the compound for potential antimicrobial, anticancer, or enzyme-inhibiting activities based on the known properties of related aminobenzoates. biosynth.comnih.gov |
Emerging Methodologies and Technologies for Comprehensive Investigation
Modern scientific advancements offer powerful tools to accelerate the investigation of new chemical entities like this compound. A multi-pronged approach leveraging emerging methodologies will be crucial for a thorough and efficient characterization.
Computational Chemistry: Before undertaking extensive laboratory work, Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict key properties. These methods can forecast spectroscopic data (NMR, IR), molecular geometry, electronic properties (HOMO-LUMO gap), and potential reactivity, guiding experimental design.
High-Throughput Synthesis and Screening: Automated synthesis platforms can be utilized to rapidly produce not only the target compound but also a library of its derivatives. This can be coupled with high-throughput screening (HTS) assays to quickly evaluate a wide range of biological activities, identifying potential "hits" for further investigation.
Advanced Spectroscopy and Crystallography: For unambiguous structural confirmation, advanced techniques such as 2D-NMR (COSY, HMBC, HSQC) are indispensable. Furthermore, obtaining a single crystal for X-ray diffraction analysis would provide definitive proof of structure and offer valuable insights into the compound's solid-state packing and intermolecular interactions, which are critical for understanding its material properties.
Flow Chemistry: For the synthesis phase, transitioning from traditional batch processing to continuous flow chemistry could offer significant advantages. Flow reactors can provide better control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety for potentially hazardous reactions, and easier scalability.
| Methodology/Technology | Application to this compound | Anticipated Outcome |
|---|---|---|
| Molecular Modeling (DFT) | Prediction of spectral data, bond energies, and electronic structure. | Guides experimental characterization and predicts reactivity. |
| Flow Chemistry | Development of a continuous synthesis process. | Improved reaction control, higher yields, and enhanced safety. |
| X-ray Crystallography | Determination of the precise 3D molecular structure in the solid state. | Unambiguous structural proof and insight into crystal packing. |
| High-Throughput Screening (HTS) | Rapidly test for various biological activities against multiple targets. | Identification of potential pharmacological applications. |
Strategic Opportunities for Further Exploration of Structure-Function Relationships
Once the foundational data for this compound is established, strategic research can focus on exploring its structure-function relationships. This involves systematically modifying the molecule and observing the resulting changes in its properties.
Development of a Derivative Library: A key opportunity lies in the synthesis of a focused library of analogues. Modifications could include:
Altering the substitution pattern on either phenyl ring.
N-alkylation or N-acylation of the amino groups.
Replacing the hydroxyl group with other functionalities. This library would be instrumental in establishing Structure-Activity Relationships (SAR) for any identified biological activity or Structure-Property Relationships (SPR) for material applications.
Polymer Chemistry Exploration: The molecule possesses multiple reactive sites (two amino groups, one hydroxyl group) that make it a highly attractive candidate as a functional monomer. A strategic opportunity exists to use it in polycondensation reactions with various co-monomers (e.g., diacyl chlorides, diisocyanates) to create novel polymers. Research should focus on correlating the monomer's structure with the resulting polymer's characteristics, such as thermal stability, solubility, and mechanical strength.
Coordination Chemistry and Dye Synthesis: The presence of chelating functionalities (amino and hydroxyl groups) suggests potential applications in coordination chemistry. Investigations could explore its ability to form stable complexes with various metal ions. These complexes could exhibit interesting catalytic or photophysical properties. Furthermore, the aromatic amine structures are classic components of azo dyes; thus, its potential as a precursor in the synthesis of novel colorants warrants exploration.
Q & A
Q. What are the key steps for synthesizing 3-Aminophenyl 4-amino-2-hydroxybenzoate, and how can its purity be validated?
Methodological Answer: Synthesis typically involves coupling 4-amino-2-hydroxybenzoic acid derivatives with 3-aminophenol via esterification. To ensure purity:
- Use HPLC with a C18 column (e.g., mobile phase: acetonitrile/water with 0.1% formic acid) to monitor reaction progress and quantify impurities .
- Confirm molecular identity via 1H/13C NMR (e.g., δ ~6.5–8.0 ppm for aromatic protons, δ ~165–170 ppm for ester carbonyl) and FTIR (stretching at ~3300 cm⁻¹ for NH₂ and 1720 cm⁻¹ for C=O) .
- Validate purity (>98%) using melting point analysis (compare with literature values; e.g., derivatives like ethyl 4-amino-2-hydroxybenzoate melt at >200°C) .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent) and aqueous buffers (pH 7.4 PBS). If insoluble, use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at <1% v/v to avoid cytotoxicity .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Protect from light and moisture due to the aromatic amine’s susceptibility to oxidation .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve hydrogen-bonding ambiguities?
Methodological Answer:
- Use SHELXL for refinement: Input X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and apply restraints for NH and OH groups to model hydrogen bonds .
- Validate hydrogen-bonding patterns via graph-set analysis (e.g., Etter’s notation for R²₂(8) motifs) to distinguish intra- vs. intermolecular interactions .
- Cross-check thermal displacement parameters (ADPs) to avoid over-interpretation of disordered regions .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
- NMR-XRD discrepancies: For tautomeric forms (e.g., keto-enol equilibria), use variable-temperature NMR (VT-NMR) to observe dynamic processes. Compare with XRD-derived bond lengths (e.g., C-O vs. C-N distances) .
- Crystallographic disorder: Apply TWINABS for data scaling if twinning is suspected, and use PLATON’s ADDSYM to check for missed symmetry elements .
Q. How can the bioactivity of this compound be systematically evaluated against related benzoate derivatives?
Methodological Answer:
- Design a SAR study : Compare IC₅₀ values against analogs (e.g., methyl/ethyl 4-amino-2-hydroxybenzoates) in assays like enzyme inhibition (e.g., COX-2) or antimicrobial activity .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes, focusing on the amino and hydroxyl groups’ interactions with active-site residues .
Q. What experimental approaches validate the compound’s role in supramolecular assembly via hydrogen bonding?
Methodological Answer:
- Perform powder XRD to analyze bulk packing patterns and compare with single-crystal data .
- Use FTIR microspectroscopy to map hydrogen-bonding networks in crystalline vs. amorphous phases .
- Conduct thermal analysis (DSC/TGA) to correlate melting points/decomposition with intermolecular bond strength .
Q. How to address discrepancies in reported CAS registry data or physicochemical properties for this compound?
Methodological Answer:
- Cross-reference CAS RNs from multiple databases (e.g., PubChem, ChemSpider) and validate using primary literature (e.g., melting points from independent studies) .
- Replicate synthesis and characterization protocols from conflicting studies to identify methodological variables (e.g., solvent purity, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
